molecular formula C25H28N4O5S B2354153 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide CAS No. 878060-60-7

4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide

Cat. No. B2354153
M. Wt: 496.58
InChI Key: UGKHLKAJWVUJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide is a useful research compound. Its molecular formula is C25H28N4O5S and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Anticancer Applications

  • Pro-apoptotic Indapamide Derivatives: A derivative of this compound demonstrated significant proapoptotic activity in melanoma cell lines, indicating its potential as an anticancer agent. The compound inhibited human carbonic anhydrase isoforms, which are relevant in cancer research (Yılmaz et al., 2015).

2. Antibacterial Activity

  • Antibacterial Evaluation of Derivatives: Some derivatives of this compound exhibited valuable antibacterial properties, signifying their potential use in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).

3. Neuroprotective Agents

  • Treatment of Neurodegenerative Diseases: Certain indole derivatives of this compound, which act as ligands of the NMDA receptor, also displayed antioxidant properties, making them promising dual-effective neuroprotective agents (Buemi et al., 2013).

4. Anti-inflammatory Applications

  • Indolyl Azetidinones for Inflammation: A study on indolyl azetidinones, which include derivatives of this compound, showed notable anti-inflammatory activity, suggesting their potential in treating inflammatory conditions (Kalsi et al., 1990).

5. Antimalarial and Antiviral Activity

  • Antimalarial and COVID-19 Drug Potential: The compound and its derivatives were explored for their reactivity and antimalarial activity, with some showing potential against COVID-19 through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

6. Enzyme Inhibition

  • α-Glucosidase and Acetylcholinesterase Inhibitors: New sulfonamides with benzodioxane and acetamide moieties, related to this compound, were synthesized and tested for their enzyme inhibitory potential, showing significant inhibition against α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

properties

IUPAC Name

4-[[2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-17-10-12-28(13-11-17)24(31)15-29-14-22(20-4-2-3-5-21(20)29)35(33,34)16-23(30)27-19-8-6-18(7-9-19)25(26)32/h2-9,14,17H,10-13,15-16H2,1H3,(H2,26,32)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKHLKAJWVUJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide

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